REACTION_CXSMILES
|
CS[C:3]1[N:4]=[C:5]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=[C:6]2[N:7]=1.[CH3:13][O-:14].[Na+]>CO>[CH3:13][O:14][C:3]1[N:4]=[C:5]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=[C:6]2[N:7]=1 |f:1.2|
|
Name
|
2-methylthiocycloheptimidazole
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CSC=1N=C2C(N1)=CC=CC=C2
|
Name
|
example 1 ( c )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium methoxide
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was further added
|
Type
|
TEMPERATURE
|
Details
|
After reflux
|
Type
|
TEMPERATURE
|
Details
|
with heating for 10 hours
|
Duration
|
10 h
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled away
|
Type
|
ADDITION
|
Details
|
50 ml of benzene was added to the residue
|
Type
|
FILTRATION
|
Details
|
The insoluble matters were filtered out
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting crystals were purified by silica gel column chromatography
|
Name
|
|
Type
|
|
Smiles
|
COC=1N=C2C(N1)=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |